Zindoxifene Demonstrates Superior Tumor Growth Inhibition vs. Tamoxifen in the Dunning R3327 H Prostate Tumor Model
In a direct head-to-head comparison using the hormone-dependent Dunning R3327 H rat prostatic tumor model, Zindoxifene administered at 4 mg/kg significantly outperformed tamoxifen. The study, which directly compared both compounds, reported tumor weight ratios (T/C) of 43% for Zindoxifene and 87% for tamoxifen, indicating a more potent inhibition of tumor growth by Zindoxifene [1].
| Evidence Dimension | In vivo tumor growth inhibition (T/C ratio) |
|---|---|
| Target Compound Data | T/C = 43% |
| Comparator Or Baseline | Tamoxifen (T/C = 87%) |
| Quantified Difference | Zindoxifene achieved a >50% greater reduction in tumor weight compared to tamoxifen (43% vs 87% T/C) |
| Conditions | Hormone-dependent Dunning R3327 H rat prostatic tumor model; 4 mg/kg dose |
Why This Matters
This direct, quantitative comparison provides evidence that Zindoxifene offers distinct and superior preclinical anti-tumor efficacy over tamoxifen in this specific prostate cancer model, a critical consideration for researchers investigating SERM mechanisms in prostate cancer.
- [1] Effect of zindoxifene on experimental prostatic tumours of the rat. Z Krebsforsch Klin Onkol. 1991 Jan;117(1):33-36. doi: 10.1007/BF01613193. View Source
